Alclometasone dipropionate

Descripción general

Descripción

Alclometasone dipropionate es un corticosteroide sintético utilizado principalmente por sus propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras. Se aplica comúnmente de forma tópica para tratar diversas dermatosis que responden a los corticosteroides, como la dermatitis atópica, el eccema y la psoriasis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de alclometasone dipropionate implica múltiples pasos, comenzando desde la estructura básica del esteroide. Los pasos clave incluyen la cloración, la hidroxilación y la esterificación. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar estas transformaciones .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, involucrando a menudo técnicas avanzadas como la cromatografía para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Key Synthetic Reactions

The synthesis involves strategic functional group transformations to achieve the final steroid structure:

1-Dehydrogenation

A pivotal step uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the Δ¹ double bond (Fig. 1).

Reaction Conditions :

-

Substrate : 16α-methylpregna derivative

-

Solvent : Toluene or chloroform

-

Catalyst : Pyridine or triethylamine

-

Temperature : 40–100°C

-

Yield : 98–99% HPLC purity

Chlorination at C7

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) selectively chlorinates the 7α position:

Outcomes :

-

PCl₃ : 64.2% yield, 99.4% purity

-

SOCl₂ : 62.8% yield, 99.2% purity

Reaction Optimization Data

Comparative analysis of chlorination methods :

| Chlorinating Agent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCl₃ | Toluene | Pyridine | 64.2 | 99.4 |

| PCl₃ | Chloroform | Triethylamine | 61.6 | 99.3 |

| SOCl₂ | Toluene | Pyridine | 62.8 | 99.2 |

Key findings:

-

Toluene outperforms chloroform in yield and ease of solvent recovery.

-

Pyridine enhances reaction efficiency compared to triethylamine.

Stereochemical Considerations

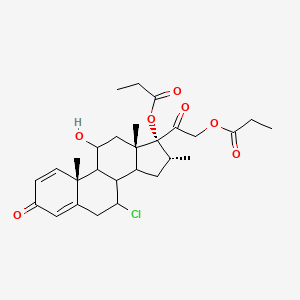

The 7α-chloro, 11β-hydroxy, and 16α-methyl configurations are critical for glucocorticoid receptor binding :

-

7α-Chlorination : Increases potency without fluorination-related side effects.

-

16α-Methyl Group : Enhances metabolic stability by resisting hepatic degradation .

Degradation Pathways

While synthetic routes are well-documented, metabolic reactions involve hepatic enzymes:

Aplicaciones Científicas De Investigación

Clinical Applications

Alclometasone dipropionate is used to treat a variety of inflammatory skin conditions:

- Atopic Dermatitis : Studies have shown that this compound cream is effective in managing atopic dermatitis in both adults and children. In one study involving pediatric patients, significant improvement was observed after three weeks of treatment with minimal adverse effects .

- Psoriasis : Clinical trials have demonstrated that this compound is comparable to other moderately potent steroids like betamethasone valerate in treating psoriasis. It has been shown to reduce erythema, induration, and scaling effectively .

- Seborrheic Dermatitis : The efficacy of alclometasone in treating seborrheic dermatitis has been confirmed in clinical studies, where it produced results similar to hydrocortisone without significant adverse reactions .

- Contact Dermatitis and Other Dermatoses : Alclometasone has been successfully used in treating allergic contact dermatitis and other steroid-responsive inflammatory dermatoses. In a multicenter study involving 393 patients, both cream and ointment formulations showed high efficacy with minimal side effects .

Efficacy Compared to Other Treatments

A comparative study between this compound and hydrocortisone butyrate indicated that alclometasone was slightly more effective in alleviating symptoms of eczema after two weeks of treatment. The total disease sign score improved significantly more in patients treated with alclometasone .

| Treatment | Efficacy After 2 Weeks | Adverse Effects |

|---|---|---|

| This compound | 76% improvement | Mild stinging (2 cases) |

| Hydrocortisone Butyrate | 70% improvement | Mild stinging (1 case) |

Case Studies

- Atopic Dermatitis in Children : A study involving children with atopic dermatitis showed that applying this compound twice daily resulted in substantial improvement within one week for mild to moderate cases. In severe cases, symptoms were reduced by 50% over three weeks .

- Generalized Lichen Planus : A comparative treatment course demonstrated that topical treatment with this compound ointment was more effective than maxacalcitol for generalized lichen planus after three months of therapy .

- Chronic Recurrent Inflammatory Dermatoses : In a cohort study involving 238 patients with chronic inflammatory dermatoses, alclometasone showed substantial improvement across various conditions including neurodermatitis and allergic contact dermatitis, with high satisfaction rates among both physicians and patients .

Safety Profile

While this compound is generally well-tolerated, caution is advised when used on large body surface areas or in pediatric populations due to potential HPA axis suppression. Studies indicate that prolonged use can lead to side effects such as Cushing syndrome or growth retardation in children if applied excessively .

Mecanismo De Acción

Alclometasone dipropionate ejerce sus efectos uniéndose a los receptores de glucocorticoides, formando un complejo que migra al núcleo. Este complejo luego se une a los elementos de respuesta a los glucocorticoides en el ADN, modulando la expresión de genes involucrados en las vías inflamatorias. El compuesto induce la producción de lipocortinas, que inhiben la fosfolipasa A2, reduciendo así la síntesis de mediadores inflamatorios como las prostaglandinas y los leucotrienos .

Comparación Con Compuestos Similares

Compuestos similares

Hidrocortisona: Otro corticosteroide con propiedades antiinflamatorias similares pero menor potencia.

Betametasona: Un corticosteroide más potente con un rango más amplio de aplicaciones.

Triamcinolona: Utilizado para condiciones dermatológicas similares pero con diferentes propiedades farmacocinéticas .

Unicidad

Alclometasone dipropionate es único debido a su perfil de potencia y seguridad equilibrado, lo que lo hace adecuado para su uso en áreas de piel sensible y en pacientes pediátricos. Su estructura molecular específica permite una aplicación tópica eficaz con mínima absorción sistémica .

Actividad Biológica

Alclometasone dipropionate is a topical corticosteroid widely used for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties. This compound is particularly effective in treating various dermatological conditions, including psoriasis and atopic dermatitis. Its unique structure, characterized by a chlorine atom at the 7α position, enhances its potency while minimizing adverse effects compared to other corticosteroids.

The biological activity of this compound primarily involves:

- Anti-inflammatory Effects : It inhibits the release of pro-inflammatory mediators such as histamines, prostaglandins, and leukotrienes by inducing lipocortin proteins that inhibit phospholipase A2. This action reduces inflammation and alleviates symptoms associated with skin disorders .

- Immunosuppressive Properties : The compound suppresses the proliferation of immune cells, including T-lymphocytes and mast cells, thus mitigating hypersensitivity reactions .

- Vasoconstriction : Alclometasone induces constriction of blood vessels, which decreases skin permeability and limits the influx of inflammatory cells to affected areas .

Psoriasis Treatment

Several clinical studies have evaluated the efficacy of this compound in treating psoriasis:

- Study by Frost et al. : In a double-blind randomized trial comparing 0.05% this compound ointment with desonide ointment in 73 patients, both treatments significantly improved erythema, induration, and scaling .

| Treatment Group | Improvement in Erythema (%) | Improvement in Induration (%) | Improvement in Scaling (%) |

|---|---|---|---|

| Alclometasone | 76 | 75 | 78 |

| Desonide | 70 | 68 | 72 |

- Comparative Efficacy : Alclometasone has shown comparable efficacy to other moderately potent steroids like clobetasone butyrate and superior results compared to hydrocortisone .

Atopic Dermatitis Treatment

In pediatric populations, this compound has demonstrated significant effectiveness:

- Crespi et al. Study : In a study involving children aged 3 months to 12 years with various dermatitis types, treatment with alclometasone cream resulted in substantial improvement after one week, with complete symptom resolution by the end of treatment .

| Severity of Atopic Dermatitis | Improvement After 1 Week (%) | Complete Clearing (%) |

|---|---|---|

| Mild (≤20% body surface) | 90 | 100 |

| Moderate (>20% ≤25% body) | 75 | 50 |

| Severe (>25% body surface) | Gradual improvement | None |

Safety Profile

This compound is generally well-tolerated. However, potential side effects include local irritation or contact dermatitis in sensitive individuals. Long-term use has been associated with mild suppression of the hypothalamic-pituitary-adrenal (HPA) axis under specific conditions .

In clinical trials assessing safety:

Propiedades

IUPAC Name |

[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHCCTTVDRAMEH-DUUJBDRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045535 | |

| Record name | Alclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66734-13-2 | |

| Record name | Alclometasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclometasone dipropionate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCLOMETASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.